1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one
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Overview
Description
1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C9H8F2OS and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a sulfanyl group, which is further connected to a propan-2-one moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one involves several steps. One common method includes the reaction of 2,5-difluorothiophenol with 2-bromopropan-2-one under basic conditions. The reaction typically proceeds as follows:
Step 1: 2,5-Difluorothiophenol is reacted with a base such as sodium hydroxide to form the thiolate anion.
Step 2: The thiolate anion then undergoes nucleophilic substitution with 2-bromopropan-2-one to yield this compound.
Chemical Reactions Analysis
1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with antifungal, antibacterial, or anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity
Mechanism of Action
The mechanism of action of 1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one can be compared with other similar compounds, such as:
1-[(2,4-Difluorophenyl)sulfanyl]propan-2-one: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring. It may exhibit different reactivity and biological activity due to the altered electronic distribution.
1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one: This compound has methyl groups instead of fluorine atoms, which can affect its chemical properties and interactions with biological targets.
1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H8F2OS |
---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C9H8F2OS/c1-6(12)5-13-9-4-7(10)2-3-8(9)11/h2-4H,5H2,1H3 |
InChI Key |
ZRHOBWVFZXGYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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